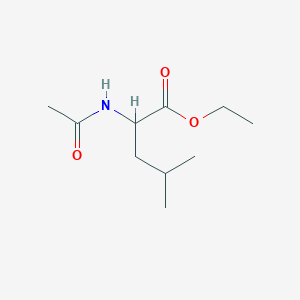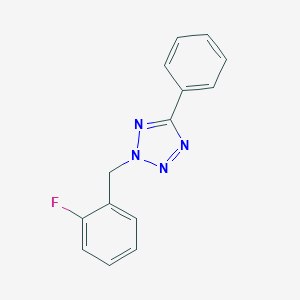
1-(2,4-Dimethoxybenzenesulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxybenzenesulfonyl)azepane, also known as DBZA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBZA is a sulfonamide compound that consists of a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. The compound has a molecular weight of 325.38 g/mol and a melting point of 160-162°C.
Wirkmechanismus
1-(2,4-Dimethoxybenzenesulfonyl)azepane exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes and proteins play a crucial role in various physiological processes, including inflammation, tumor growth, and tissue repair. By inhibiting their activity, 1-(2,4-Dimethoxybenzenesulfonyl)azepane can potentially prevent or treat various diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-Dimethoxybenzenesulfonyl)azepane can exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. Additionally, 1-(2,4-Dimethoxybenzenesulfonyl)azepane has been shown to have low toxicity and high selectivity towards certain cell types, making it a promising candidate for targeted drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its versatility in terms of its potential applications in various fields of research. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for lab experiments. However, one limitation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are numerous potential future directions for research on 1-(2,4-Dimethoxybenzenesulfonyl)azepane, including exploring its potential applications in drug development, materials science, and nanotechnology. Additionally, further studies are needed to fully understand the mechanisms underlying its pharmacological effects and to optimize its synthesis and purification methods. Overall, 1-(2,4-Dimethoxybenzenesulfonyl)azepane is a promising compound with significant potential for various applications in scientific research.
Synthesemethoden
The synthesis of 1-(2,4-Dimethoxybenzenesulfonyl)azepane can be achieved through various methods, including the reaction of 1-azepanamine with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,4-Dimethoxybenzenesulfonyl)azepane as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxybenzenesulfonyl)azepane has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. The compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for drug development.
Eigenschaften
Produktname |
1-(2,4-Dimethoxybenzenesulfonyl)azepane |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
DGVDNNZCSODCPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)

